molecular formula C14H17N3O3 B6424028 4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine CAS No. 1549620-82-7

4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine

Cat. No.: B6424028
CAS No.: 1549620-82-7
M. Wt: 275.30 g/mol
InChI Key: NYPVVMIJSWHYBX-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine is a pyrimidine derivative characterized by methoxy groups at positions 4 and 6 of the pyrimidine ring and a substituted amine group at position 2. This compound shares a core pyrimidine scaffold with several bioactive molecules, making it a subject of interest in medicinal chemistry and drug design . Its molecular formula is C₁₅H₁₇N₃O₃, with a molecular weight of 299.32 g/mol.

Properties

IUPAC Name

4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-18-11-7-5-4-6-10(11)9-15-14-16-12(19-2)8-13(17-14)20-3/h4-8H,9H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPVVMIJSWHYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC(=CC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine typically involves multiple steps. One common method starts with the reaction of 4,6-dihydroxy-2-methylthiopyrimidine with phosphorus oxychloride under nitrogen protection. The resulting product, 4,6-dichloro-2-methylthiopyrimidine, is then reacted with sodium methoxide in methanol to yield 4,6-dimethoxy-2-methylthiopyrimidine. Finally, the methylthio group is oxidized using hydrogen peroxide in the presence of a catalyst to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Sodium methoxide in methanol is often used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfonyl derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

4,6-Dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the pyrimidine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Amino-4,6-Dimethoxypyrimidine

  • Structure : Lacks the N-(2-methoxybenzyl) group, retaining only the 4,6-dimethoxy-pyrimidin-2-amine core.
  • Molecular Formula : C₆H₉N₃O₂.
  • Molecular Weight : 155.15 g/mol.
  • Key Differences : Simpler structure due to the absence of the benzyl substituent. This compound is often used as a precursor in synthesizing more complex pyrimidine derivatives. It has been referenced in crystallography studies and synthetic protocols .

NBOMe Series (e.g., 25I-NBOMe)

  • Structure : Phenethylamine core with a 2,5-dimethoxy-4-substituted phenyl group and an N-(2-methoxybenzyl) substituent.
  • Example: 25I-NBOMe (C₁₉H₂₂INO₃).
  • Molecular Weight : 427.29 g/mol.
  • Key Differences: While sharing the N-(2-methoxybenzyl) group, NBOMe compounds are phenethylamines with potent serotonergic activity (5-HT₂A receptor agonists). They are notorious for hallucinogenic effects, contrasting with the pyrimidine-based target compound, which lacks documented psychoactive properties .

Pyrrolopyrimidine Derivatives (e.g., Compound 1 from )

  • Structure : 5-(2-Methoxyphenyl)-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine.
  • Molecular Formula : C₁₅H₁₆N₄O.
  • Molecular Weight : 268.32 g/mol.
  • Key Differences : Features a fused pyrrolopyrimidine core and a 2-methoxyphenyl substituent. These compounds, evaluated for antiparasitic activity against Chagas disease, highlight how core heterocycle modifications (e.g., pyrrole fusion) influence bioactivity compared to the simpler pyrimidine scaffold of the target compound .

N-(4,6-Dimethylpyrimidin-2-yl)-1H-Benzimidazol-2-Amine

  • Structure : Combines a 4,6-dimethylpyrimidine with a benzimidazole group.
  • Molecular Formula : C₁₂H₁₃N₅.
  • Molecular Weight : 235.27 g/mol.
  • This derivative has been structurally characterized via X-ray crystallography, emphasizing its stability in solid-state applications .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound Pyrimidine C₁₅H₁₇N₃O₃ 299.32 4,6-Dimethoxy, N-(2-methoxybenzyl)
2-Amino-4,6-dimethoxypyrimidine Pyrimidine C₆H₉N₃O₂ 155.15 4,6-Dimethoxy
25I-NBOMe Phenethylamine C₁₉H₂₂INO₃ 427.29 2,5-Dimethoxy-4-iodo, N-(2-methoxybenzyl)
Pyrrolopyrimidine (Compound 1) Pyrrolopyrimidine C₁₅H₁₆N₄O 268.32 5-(2-Methoxyphenyl), 4,6-Dimethyl
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine Pyrimidine-Benzimidazole C₁₂H₁₃N₅ 235.27 4,6-Dimethyl, Benzimidazole

Table 2: Functional and Pharmacological Insights

Compound Name Known Activity/Application Structural Advantages Limitations
Target Compound Undocumented (potential kinase inhibition inferred from analogs) Methoxy groups enhance solubility and binding Lack of explicit bioactivity data
NBOMe Series Potent 5-HT₂A agonists (hallucinogens) High receptor affinity Severe toxicity risks
Pyrrolopyrimidine Derivatives Antiparasitic (Chagas disease) Fused ring system enhances stability Limited scope outside antiparasitic use
2-Amino-4,6-dimethoxypyrimidine Synthetic precursor Simple, scalable synthesis Low bioactivity as a standalone compound

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